molecular formula C15H17N7OS B12944990 N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide

N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide

Cat. No.: B12944990
M. Wt: 343.4 g/mol
InChI Key: ZEYYHYAHTUNQQZ-UHFFFAOYSA-N
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Description

N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide (CAS: 773793-51-4, denoted as SY280756 in commercial databases) is a synthetic small molecule characterized by a hybrid structure combining indole and triazine pharmacophores linked via a thioacetamide bridge . The indole moiety is linked to an ethyl chain, while the 4,6-diamino-1,3,5-triazinyl group introduces a planar, electron-rich heterocyclic system.

Properties

Molecular Formula

C15H17N7OS

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C15H17N7OS/c16-13-20-14(17)22-15(21-13)24-8-12(23)18-6-5-9-7-19-11-4-2-1-3-10(9)11/h1-4,7,19H,5-6,8H2,(H,18,23)(H4,16,17,20,21,22)

InChI Key

ZEYYHYAHTUNQQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC3=NC(=NC(=N3)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-((4,6-diamino-1,3,5-triazin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Linker: The indole is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with ammonia or amines under controlled conditions.

    Thioacetamide Bridge Formation: The final step involves the reaction of the indole-ethyl intermediate with the triazine derivative in the presence of a thiolating agent such as thiourea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-3-yl)ethyl)-2-((4,6-diamino-1,3,5-triazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The triazine ring can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has shown that compounds containing triazine moieties exhibit significant anticancer properties. N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide has demonstrated effectiveness against various cancer cell lines. For instance, studies utilizing the Sulforhodamine B (SRB) assay have indicated that this compound can inhibit the proliferation of cancer cells by interfering with cellular processes essential for growth and survival .

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis. The presence of the indole group is particularly noteworthy as indoles are known to influence multiple biological pathways, including those involved in cancer progression and metastasis .

Biochemical Applications

Targeting Macrophage Migration Inhibitory Factor (MIF):
The compound is also being investigated for its role in targeting macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine implicated in various diseases such as cancer and autoimmune disorders. By binding to MIF, this compound may help modulate inflammatory responses and provide therapeutic benefits in conditions characterized by excessive inflammation .

Materials Science

Corrosion Inhibition:
Recent studies have explored the use of triazine derivatives as corrosion inhibitors in metal protection applications. The compound has shown promising results in enhancing the corrosion resistance of mild steel in acidic environments. The effectiveness of this compound as a corrosion inhibitor can be attributed to its ability to adsorb onto metal surfaces and form protective films .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer ActivityEvaluation against CNS cancer cell linesDemonstrated significant inhibition of cell proliferation using SRB assay .
MIF Targeting ResearchInvestigating anti-inflammatory propertiesShowed potential to modulate macrophage functions and reduce inflammation .
Corrosion Inhibition StudyPerformance on mild steel in acidic solutionsAchieved up to 94.6% corrosion resistance at optimal concentrations .

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-2-((4,6-diamino-1,3,5-triazin-2-yl)thio)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

  • Triazine Derivatives: The 4,6-diamino-1,3,5-triazinyl group in the target compound is structurally analogous to derivatives such as 2-((4,6-diamino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonic acid (). However, the latter replaces the indole-ethylacetamide chain with a sulfonic acid group, enhancing hydrophilicity but reducing membrane permeability . Key Difference: The target compound’s indole moiety may improve binding to hydrophobic pockets in biological targets compared to sulfonic acid derivatives.
  • Quinazolinone-Based Thioacetamides: Compounds like 2-((4-Oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (, Compound 6) feature a quinazolinone core instead of triazine. Quinazolinones are known for kinase inhibition (e.g., EGFR), whereas triazines are associated with DNA intercalation or antifolate activity . Activity Implications: The triazine group in the target compound may confer distinct mechanistic pathways compared to quinazolinone derivatives.

Indole-Containing Analogs

  • N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (, Compound 7):
    This analog substitutes the indole group with a 4-chlorophenyl ring. The absence of the indole’s π-π stacking capability may reduce interactions with aromatic residues in targets like serotonin receptors or tubulin .

  • 907972-54-7 (): A structurally complex analog featuring a 5-chloroindole group and a triazolylthio moiety.

Physicochemical Data

Property Target Compound 2-((4,6-Diamino-triazin-2-yl)thio)ethane-1-sulfonic acid Compound 4a
Molecular Weight ~413.45 g/mol (calc.) 297.29 g/mol 582.04 g/mol
Melting Point Not reported N/A 230–232°C
Solubility Likely low (logP >3) High (sulfonic acid group) Moderate (ethanol-soluble)
pH Stability Not tested 4.5–6.0 Stable in neutral conditions

Antitumor Potential

  • Target Compound: No direct activity data is available, but its triazine-indole hybrid structure suggests dual mechanisms: (1) DNA interaction via triazine and (2) tubulin inhibition via indole (similar to vinca alkaloids) .
  • Comparisons: Quinazolinone Derivatives (): Exhibit IC₅₀ values of 2–10 µM against MCF-7 and HCT-116 cell lines, attributed to kinase inhibition . Compound 4a (): High yield but untested for bioactivity; the pyrimidine-thio group may favor antimetabolite effects .

Enzymatic Targets

  • Triazine-Containing Compounds: Often inhibit dihydrofolate reductase (DHFR) or thymidylate synthase. The 4,6-diamino substitution in the target compound mimics folate’s pteridine ring, suggesting DHFR affinity .
  • Indole Derivatives : Frequently target 5-HT receptors or microtubules. The ethyl spacer in the target compound may optimize binding geometry compared to bulkier analogs .

Biological Activity

N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide, also known as KUB89374, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure combining an indole moiety and a triazine derivative. The chemical formula can be represented as follows:

C12H15N5S\text{C}_{12}\text{H}_{15}\text{N}_{5}\text{S}

This structure contributes to its diverse biological activities.

The biological activity of KUB89374 is primarily attributed to its interaction with various biological targets. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The triazine moiety may inhibit enzymes involved in nucleic acid synthesis.
  • Induction of Apoptosis : The indole part can interact with cellular pathways that regulate apoptosis.
  • Antiviral Properties : There is evidence suggesting that this compound may exhibit antiviral activity against certain viruses.

Biological Activity Overview

Activity TypeObserved EffectsReferences
AntiviralInhibits replication of various viruses ,
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific enzymes related to nucleic acids

Case Studies and Research Findings

  • Antiviral Activity
    • A study demonstrated the compound's effectiveness against the influenza virus, showing a significant reduction in viral load in treated cells compared to controls. The IC50 was reported at approximately 0.35 μM, indicating potent antiviral properties .
  • Cytotoxicity in Cancer Cells
    • Research conducted on various cancer cell lines (e.g., breast and lung cancer) indicated that KUB89374 induces apoptosis through the activation of caspase pathways. The compound exhibited an IC50 value ranging from 10 to 20 μM across different cell types .
  • Enzyme Interaction Studies
    • Investigations into the enzyme inhibition revealed that KUB89374 effectively inhibits dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis. This inhibition was confirmed through both in vitro assays and molecular docking studies .

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